
3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione, also known as Clomazone, is a herbicide that is widely used in agriculture to control broadleaf and grassy weeds. It was first introduced in 1970 and has since become a popular choice for farmers due to its effectiveness and low toxicity.
Mécanisme D'action
3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione works by inhibiting the synthesis of chlorophyll in plants. Chlorophyll is essential for photosynthesis, which is the process by which plants convert sunlight into energy. By inhibiting chlorophyll synthesis, 3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione disrupts the energy production process in plants, leading to their death.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione has been shown to have a range of biochemical and physiological effects on plants. It inhibits the synthesis of carotenoids, which are pigments that protect plants from oxidative damage. 3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione also disrupts the synthesis of fatty acids, which are essential for the growth and development of plants.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione is widely used in laboratory experiments to study its herbicidal properties and its effects on the environment. Its advantages include its high effectiveness, low toxicity, and ease of use. However, its limitations include its relatively high cost, the need for specialized equipment and expertise, and its potential environmental impact.
Orientations Futures
There are several future directions for research on 3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione. One area of research is to develop new formulations of 3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione that are more effective and less harmful to the environment. Another area of research is to study the effects of 3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione on non-target organisms, such as insects and microorganisms. Finally, research could be conducted to explore the potential use of 3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione in other industries, such as pharmaceuticals and cosmetics.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione is a highly effective herbicide that is widely used in agriculture to control broadleaf and grassy weeds. Its mechanism of action involves inhibiting the biosynthesis of chlorophyll in plants, leading to their death. 3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione has been extensively studied for its herbicidal properties and its effects on the environment. Future research could focus on developing new formulations of 3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione, studying its effects on non-target organisms, and exploring its potential use in other industries.
Méthodes De Synthèse
3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione can be synthesized through a series of chemical reactions that involve the condensation of 4-chlorobenzaldehyde with 2,4,5-trimethylpyrimidine-3-carboxylic acid. The resulting compound is then reduced to yield 3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione. The synthesis of 3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione has been extensively studied for its herbicidal properties and its effects on the environment. Scientific research has shown that 3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione is highly effective in controlling a wide range of weeds, including grassy and broadleaf weeds. It works by inhibiting the biosynthesis of chlorophyll, which is essential for plant growth.
Propriétés
Nom du produit |
3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione |
|---|---|
Formule moléculaire |
C13H15ClN2O2 |
Poids moléculaire |
266.72 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-1,5,5-trimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H15ClN2O2/c1-13(2)8-15(3)12(18)16(11(13)17)10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3 |
Clé InChI |
COVYSXSAEWWFGW-UHFFFAOYSA-N |
SMILES |
CC1(CN(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)C)C |
SMILES canonique |
CC1(CN(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



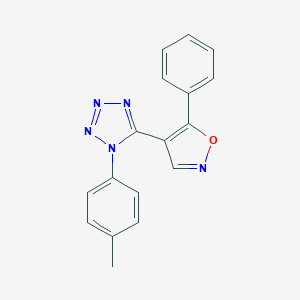
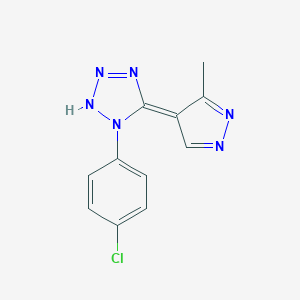
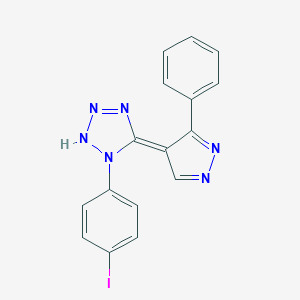


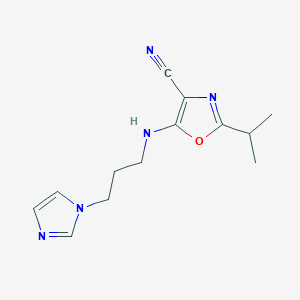
![10,11-dimethyl-12H-tetraazolo[5,1-a]thieno[2',3':4,5]pyrimido[1,2-c]phthalazin-12-one](/img/structure/B258202.png)
![3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B258203.png)
![N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B258204.png)
![3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258205.png)
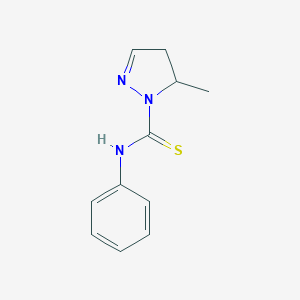
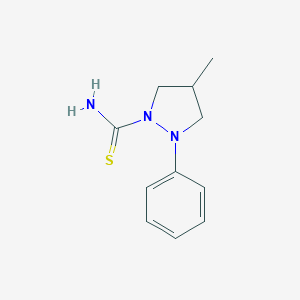
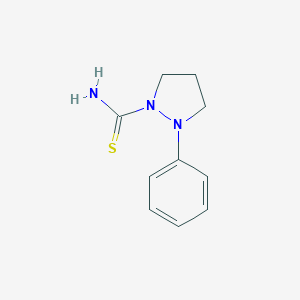
![3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B258219.png)